molecular formula C10H18O6 B12535049 Bis(methoxymethyl) hexanedioate CAS No. 142013-82-9

Bis(methoxymethyl) hexanedioate

Cat. No.: B12535049
CAS No.: 142013-82-9
M. Wt: 234.25 g/mol
InChI Key: ICARXFREFHOYHF-UHFFFAOYSA-N
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Description

Bis(methoxymethyl) hexanedioate is an organic compound that belongs to the class of esters It is derived from hexanedioic acid (adipic acid) and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methoxymethyl) hexanedioate typically involves the esterification of hexanedioic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The general reaction can be represented as follows:

Hexanedioic acid+2MethanolAcid catalystBis(methoxymethyl) hexanedioate+Water\text{Hexanedioic acid} + 2 \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Hexanedioic acid+2MethanolAcid catalyst​Bis(methoxymethyl) hexanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(methoxymethyl) hexanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexanedioic acid and methanol.

    Transesterification: This reaction involves the exchange of the methoxy groups with other alcohols, leading to the formation of different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Reducing agents like LiAlH4.

Major Products Formed

    Hydrolysis: Hexanedioic acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Hexanediol.

Scientific Research Applications

Bis(methoxymethyl) hexanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of bis(methoxymethyl) hexanedioate is primarily related to its ester functional groups. These groups can undergo hydrolysis, releasing hexanedioic acid and methanol, which can then participate in various biochemical pathways. The ester bonds can also interact with other molecules, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    Bis(1-methylethyl) hexanedioate: Another ester derived from hexanedioic acid, but with isopropyl groups instead of methoxy groups.

    Bis(2-methoxyethyl) ether: A compound with similar methoxy groups but different structural framework.

Uniqueness

Bis(methoxymethyl) hexanedioate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

142013-82-9

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

bis(methoxymethyl) hexanedioate

InChI

InChI=1S/C10H18O6/c1-13-7-15-9(11)5-3-4-6-10(12)16-8-14-2/h3-8H2,1-2H3

InChI Key

ICARXFREFHOYHF-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)CCCCC(=O)OCOC

Origin of Product

United States

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